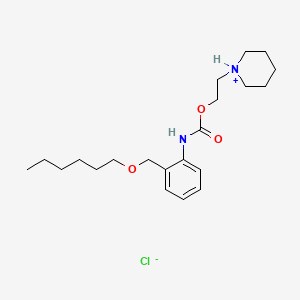
2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl group, and a carbanilate moiety. This compound is known for its bioactive properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride typically involves the reaction of piperidine with ethyl chloroformate to form 2-piperidinoethyl chloroformate. This intermediate is then reacted with o-((hexyloxy)methyl)carbanilic acid to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Piperidinoethyl o-((butyloxy)methyl)carbanilate hydrochloride
- 2-Piperidinoethyl o-((octyloxy)methyl)carbanilate hydrochloride
Uniqueness
2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride is unique due to its specific alkyl chain length and the presence of the piperidine ring, which imparts distinct bioactive properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
80189-41-9 |
|---|---|
Molekularformel |
C21H35ClN2O3 |
Molekulargewicht |
399.0 g/mol |
IUPAC-Name |
2-piperidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-2-3-4-10-16-25-18-19-11-6-7-12-20(19)22-21(24)26-17-15-23-13-8-5-9-14-23;/h6-7,11-12H,2-5,8-10,13-18H2,1H3,(H,22,24);1H |
InChI-Schlüssel |
XNDSFQBYVNSJGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


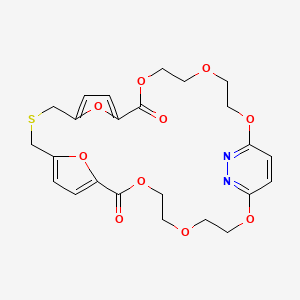

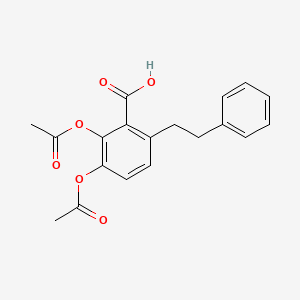


![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)

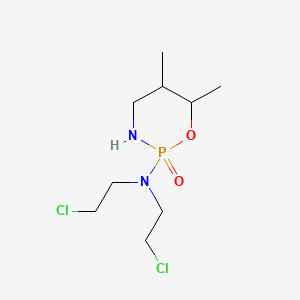
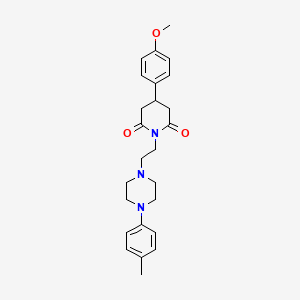
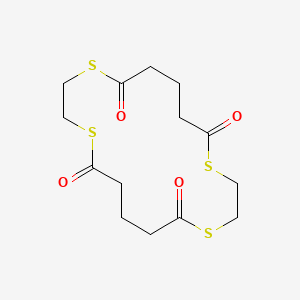
![Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate](/img/structure/B14440385.png)
![1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-](/img/structure/B14440397.png)


